![molecular formula C23H31N3O4S B2651414 N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-57-9](/img/structure/B2651414.png)
N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Subheading Anticancer Activity in Hepatic Cancer Cell Lines
The compound N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been studied for its potential anticancer effects. A study investigated the cytotoxic effects of sulfonamide-derived isatins, similar in structure to the compound , on hepatocellular carcinoma cell lines. These compounds showed variable cytotoxicity and were found to induce cell cycle arrest, apoptosis, and decrease angiogenic markers like EGFR. One of the compounds was highly comparable to doxorubicin and Erlotinib, suggesting significant potential in managing hepatocellular carcinoma (Eldeeb et al., 2022).
Antibacterial Properties
Subheading Antibacterial Activity of N-substituted Acetamide Derivatives
N-substituted acetamide derivatives have been synthesized and evaluated for their antibacterial potentials. While the specific compound was not tested, similar compounds in the study demonstrated moderate inhibitory effects against various bacterial strains, suggesting potential antibacterial applications (Iqbal et al., 2017).
Enzyme Inhibition and Pharmacological Activities
Subheading Enzyme Inhibitory Activities of 1,2,4-Triazole Analogues
Compounds structurally related to N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, specifically N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, demonstrated inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These findings suggest a pharmacological potential for related compounds in enzyme inhibition and possibly other therapeutic applications (Virk et al., 2018).
properties
IUPAC Name |
N-cyclohexyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c27-22(24-18-9-3-1-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEBHACWGKEUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.